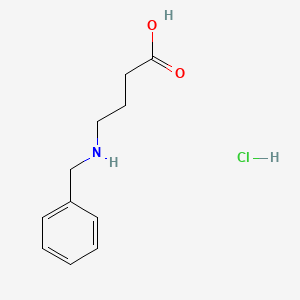

4-(benzylamino)butanoic acid hydrochloride

Descripción

Significance in Biochemistry, Pharmacology, and Medicinal Chemistry Research

In the fields of biochemistry and pharmacology, derivatives of butanoic acid are recognized for their potential biological activities. biointerfaceresearch.comnih.gov While specific interaction studies on 4-(benzylamino)butanoic acid hydrochloride are not extensively detailed in broad literature, its structural analogs are often investigated for their interactions with biological targets such as neurotransmitter receptors and various enzymes. smolecule.com The butanoic acid moiety is a short-chain fatty acid structure that has been explored for various therapeutic functions. biointerfaceresearch.com The addition of a benzylamine (B48309) group introduces an aromatic component that can significantly influence its binding affinity and activity with biological molecules. ontosight.ai This makes it a compound of interest for researchers exploring the mechanisms of action and potential therapeutic benefits of novel molecular structures. smolecule.com In medicinal chemistry, compounds like this are valued as they contribute to the expansion of chemical libraries used for screening and identifying new therapeutic agents. nbinno.com

Potential as a Biochemical Tool and in Drug Development

As a versatile chemical building block, this compound holds potential as a biochemical tool and a starting point in drug development. nbinno.com Its structure makes it a candidate for modification and incorporation into more complex molecules designed to interact with specific biological systems. smolecule.com Researchers in drug discovery utilize such intermediates to synthesize novel therapeutic molecules. nbinno.com The unique combination of its functional groups allows for its use in creating new molecular architectures, which is a critical aspect of pharmaceutical research and development. nbinno.com Its potential applications are particularly noted in fields like neurology and psychiatry, where molecules that can interact with neural pathways are of high interest. smolecule.com

Role as an Intermediate in Biochemical and Pharmaceutical Reactions

The primary and most well-documented role of this compound is as a chemical intermediate in synthesis. smolecule.comlookchem.com Intermediates are crucial components in the multi-step process of creating active pharmaceutical ingredients (APIs) and other complex organic compounds. nbinno.comchemicalbull.com This compound serves as a foundational structure that can be chemically altered to produce a variety of derivatives. evonik.com The reactivity of its benzylamine and butanoic acid components allows it to participate in a range of chemical reactions, making it a valuable reagent for both academic and industrial researchers exploring new synthetic pathways. lookchem.comnbinno.com Specifically, it has been identified as an intermediate in the synthesis of certain pharmaceuticals, underscoring its practical utility in the pharmaceutical industry. lookchem.com

Structural Uniqueness and its Implications for Research Applications

The uniqueness of this compound lies in the specific combination of a flexible butanoic acid chain and a more rigid benzylamine group. smolecule.com This structural arrangement provides a balance of properties that are distinct from its parent compounds, 4-aminobutanoic acid and benzylamine. smolecule.com The butanoic acid backbone offers a degree of conformational flexibility, while the benzyl (B1604629) group introduces aromaticity, which can be crucial for specific molecular interactions, such as pi-stacking with biological macromolecules. The hydrochloride salt form is particularly advantageous for research applications as it generally improves the compound's solubility in aqueous solutions and enhances its stability for storage and handling. smolecule.comlookchem.com These structural and physical properties make it a suitable candidate for a range of research applications, from synthetic chemistry to early-stage drug discovery projects. smolecule.comnbinno.com

Overview of Current Research Trajectories and Potential Applications

Current research involving compounds like this compound is largely focused on its application in synthetic chemistry and the exploration of its biological potential. smolecule.com Scientists are investigating its use as a key building block for creating more complex and potentially bioactive molecules. nbinno.com The trajectory of this research involves designing and synthesizing novel derivatives and then evaluating their properties and interactions within biological systems. biointerfaceresearch.com Potential applications stemming from this research could include the development of new therapeutic agents or biochemical probes to study cellular processes. smolecule.com The compound serves as a valuable tool for medicinal chemists aiming to develop molecules with improved selectivity and efficacy. biointerfaceresearch.com

Data Tables

Propiedades

IUPAC Name |

4-(benzylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZYWVNAYHSTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205672 | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-96-3 | |

| Record name | Butanoic acid, 4-[(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057054963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylamino Butanoic Acid Hydrochloride

Established Synthetic Pathways

The synthesis of 4-(benzylamino)butanoic acid hydrochloride can be achieved through several established chemical routes. The most common strategies involve the formation of the core 4-(benzylamino)butanoic acid molecule, followed by its conversion to the hydrochloride salt. Key methodologies include nucleophilic substitution and reductive amination, which offer versatile approaches to forming the crucial carbon-nitrogen bond.

Nucleophilic Substitution and Reductive Amination Approaches

Two primary strategies dominate the synthesis of the 4-(benzylamino)butanoic acid backbone: nucleophilic substitution and reductive amination. acsgcipr.org

Nucleophilic Substitution: This approach typically involves the direct alkylation of 4-aminobutanoic acid (GABA) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. In this SN2 reaction, the amino group of GABA acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. This method is straightforward but can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. nih.gov

Reductive Amination: This versatile method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. acsgcipr.org For the synthesis of 4-(benzylamino)butanoic acid, this would involve reacting 4-oxobutanoic acid (succinic semialdehyde) with benzylamine (B48309). The reaction forms a transient imine intermediate that is subsequently reduced by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine. commonorganicchemistry.com Reductive amination is often preferred for its high selectivity, minimizing the risk of over-alkylation. acsgcipr.org

| Pathway | Reactants | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-aminobutanoic acid + Benzyl halide | None (Direct reaction) | Atom-economical, simple procedure | Risk of over-alkylation, may require protection of the carboxyl group |

| Reductive Amination | 4-oxobutanoic acid + Benzylamine | Imine | High selectivity for mono-alkylation, mild reaction conditions | Requires a suitable reducing agent, carbonyl precursor may be less stable |

Synthesis from 4-aminobutanoic acid and Benzyl Chloride

A common and direct method for synthesizing 4-(benzylamino)butanoic acid is the nucleophilic substitution reaction between 4-aminobutanoic acid (GABA) and benzyl chloride. Due to the zwitterionic nature of GABA at neutral pH, the reaction is typically carried out under basic conditions. A base is required to deprotonate the ammonium (B1175870) group, thereby freeing the nitrogen's lone pair of electrons to act as a nucleophile.

The general reaction proceeds as follows:

4-aminobutanoic acid is dissolved in a suitable solvent, often an aqueous or alcoholic medium, in the presence of a base like sodium carbonate or potassium hydroxide (B78521).

Benzyl chloride is added to the solution, and the mixture is often heated to facilitate the reaction.

The nucleophilic amino group attacks the benzyl chloride, displacing the chloride ion and forming the C-N bond.

After the reaction is complete, an acidic workup is performed to neutralize the excess base and protonate the product, which can then be isolated.

Formation of the Hydrochloride Salt

Once the 4-(benzylamino)butanoic acid free base has been synthesized and purified, it is converted into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's stability and crystallinity, making it easier to handle and purify.

The procedure typically involves:

Dissolving the purified 4-(benzylamino)butanoic acid in a suitable organic solvent in which the free base is soluble, but the hydrochloride salt is not, such as diethyl ether, isopropanol (B130326), or ethyl acetate. sciencemadness.org

Adding a solution of hydrogen chloride (HCl). This can be anhydrous HCl gas, or more commonly, a solution of HCl in an organic solvent like diethyl ether or dioxane. chemicalforums.com

The basic nitrogen of the secondary amine is protonated by the HCl, forming the ammonium chloride salt.

The resulting this compound, being insoluble in the nonpolar solvent, precipitates out of the solution and can be collected by filtration, washed, and dried. google.comgoogle.com

Reaction Mechanisms and Conditions Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Role of Base in Nucleophilic Substitution Reactions

In the N-alkylation of amino acids like GABA with benzyl chloride, the choice and stoichiometry of the base are critical. monash.edu Amino acids exist as zwitterions, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The positively charged ammonium group is not nucleophilic. Therefore, a base is required to deprotonate it and generate the free amino group (-NH₂), which is the active nucleophile. organic-chemistry.org

Furthermore, the nucleophilic substitution reaction itself produces one equivalent of hydrochloric acid (HCl). This acidic byproduct will react with any unreacted starting amine, protonating it and rendering it inactive. The base serves a second crucial role by neutralizing this in-situ generated acid, allowing the reaction to proceed to completion. Common bases for this purpose include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), or hindered organic bases. At least two equivalents of the base are theoretically needed: one to deprotonate the zwitterionic amino acid and one to neutralize the HCl byproduct. google.com

Optimization of Stoichiometry, Solvent Polarity, and Reaction Time

The efficiency of synthesizing 4-(benzylamino)butanoic acid is highly dependent on several interconnected parameters.

Stoichiometry: The molar ratio of reactants is a key factor. In nucleophilic substitution, using a slight excess of the alkylating agent (benzyl chloride) can help drive the reaction to completion. However, a large excess increases the probability of dialkylation, where the product secondary amine is further alkylated to a tertiary amine. For reductive amination, the stoichiometry is generally closer to 1:1 between the carbonyl compound and the amine, with a slight excess of the reducing agent to ensure complete conversion of the imine intermediate. acsgcipr.org

Solvent Polarity: The choice of solvent can significantly influence reaction rates and outcomes. nih.gov For nucleophilic substitution reactions involving charged species, polar solvents are generally preferred. A polar protic solvent like water or ethanol (B145695) can solvate both the amino acid and the inorganic base. However, polar aprotic solvents such as dimethylformamide (DMF) can also be effective. In reductive amination, the choice of solvent depends on the reducing agent used. For instance, sodium triacetoxyborohydride is often used in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), whereas sodium borohydride (B1222165) is typically used in alcoholic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comrsc.org

Reaction Time and Temperature: These parameters are often optimized together. Increasing the temperature generally increases the reaction rate but can also promote the formation of undesired byproducts. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, after which the reaction is quenched to prevent further degradation or side reactions.

| Parameter | Nucleophilic Substitution | Reductive Amination | Considerations |

|---|---|---|---|

| Stoichiometry | Slight excess of benzyl chloride; >2 eq. of base | ~1:1 ratio of amine to carbonyl; slight excess of reducing agent | Balances reaction completion with side-product formation (e.g., dialkylation). |

| Solvent Polarity | Polar protic (e.g., H₂O, EtOH) or polar aprotic (e.g., DMF) | Depends on reducing agent (e.g., MeOH for NaBH₄, DCE for NaBH(OAc)₃) | Affects reactant solubility and reaction rates. nih.gov |

| Reaction Time | Monitored by TLC/LC-MS; often requires heating | Monitored by TLC/LC-MS; can often be run at room temperature | Optimized with temperature to maximize yield and minimize byproduct formation. |

Temperature Control in Minimizing Side Products

In the synthesis of butyric acid derivatives, precise temperature control is a critical parameter to minimize the formation of side products and ensure high purity of the final compound. For instance, in Friedel-Crafts type reactions involving γ-butyrolactone, the reaction temperature is carefully managed to prevent unwanted secondary reactions. One patented method for preparing 4-benzene-1-butyric acid, a related compound, specifies dropwise addition of γ-butyrolactone while maintaining the temperature between 0-40 °C. Following the addition, the temperature is elevated to reflux for a defined period to drive the reaction to completion. This controlled temperature profile is crucial for optimizing the yield and quality of the product by preventing side reactions such as polymerization or the formation of isomeric impurities. google.com

The hydrolysis step following the main reaction also requires temperature control. Pouring the reaction mixture into dilute hydrochloric acid is often performed at a reduced temperature (e.g., below 30 °C) to manage the exothermicity of the quenching process and prevent degradation of the desired product. google.com Careful management of temperature at each stage of the synthesis is therefore essential for a successful and high-yielding process.

Industrial Scaling and Purification Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates robust and scalable methodologies. Large-scale synthesis often employs techniques that are both efficient and economical. For related butanoic acid derivatives, multi-gram scale production has been successfully demonstrated. researchgate.net

Purification at an industrial scale typically involves crystallization, which is a cost-effective method for obtaining high-purity crystalline solids. The choice of solvent for crystallization is critical and is determined by the solubility profile of the compound. For example, in the synthesis of (S)-3-(4-bromophenyl)butanoic acid, heptane (B126788) is used as the crystallization solvent. orgsyn.orgorgsyn.org The crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of crystals of high purity. orgsyn.orgorgsyn.org

In addition to traditional batch crystallization, modern industrial processes are increasingly adopting continuous-flow manufacturing, which can incorporate in-line purification techniques. nih.gov These methods, such as scavenger resins, distillation, nanofiltration, and extraction, can be integrated into the flow process to remove impurities and isolate the final product without the need for intermediate handling, leading to a more efficient and streamlined manufacturing process. nih.gov

| Purification Method | Scale | Description | Key Advantages |

| Crystallization | Lab to Industrial | Separation of a solid solute from a solution by changing its solubility. | Cost-effective, high purity achievable. |

| Column Chromatography | Lab to Pilot | Separation based on differential adsorption of compounds to a stationary phase. | High resolution, suitable for complex mixtures. |

| In-line Purification (Flow Chemistry) | Industrial | Integration of purification steps within a continuous flow process. | Increased efficiency, reduced handling of intermediates. |

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of innovative methodologies that can be applied to the synthesis of this compound, offering improvements in efficiency, selectivity, and sustainability.

A highly effective and atom-economical method for the synthesis of N-alkylated amines is the catalytic reductive amination of carboxylic acids. nih.govresearchgate.net This approach avoids the use of more hazardous and unstable aldehydes as starting materials. nih.gov The reaction typically proceeds in a two-step, one-pot manner, involving an initial amidation of the carboxylic acid with the amine, followed by the reduction of the resulting amide. nih.govresearchgate.net Phenylsilane is often employed as a dual-function reagent, first mediating the amidation and then acting as the reductant in the presence of a suitable catalyst, such as a zinc or iridium complex. nih.govresearchgate.net This methodology is applicable to a wide range of amines and carboxylic acids and has been successfully demonstrated on a large scale. nih.govresearchgate.net

| Catalyst System | Key Features | Reference |

| Iridium-based catalysts | High activity and selectivity. | kanto.co.jp |

| Zn(OAc)₂/phenylsilane | Practical and applicable to a wide range of substrates. | nih.govresearchgate.net |

| Nickel nanoparticles | Transfer hydrogenation with isopropanol as the hydrogen source. | organic-chemistry.org |

In multi-step syntheses, the use of protecting groups is often necessary to mask reactive functional groups. The benzyl group is a common protecting group for amines. Its removal, or deprotection, is a crucial final step in many synthetic routes. Several methods are available for the deprotection of N-benzyl groups. nih.govnih.govacs.org

Catalytic hydrogenation is a widely used method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govacs.org The efficiency of this reaction can be enhanced by the addition of an acid, which can mitigate catalyst poisoning by the product amine. nih.govacs.org A mixed catalyst system of Pd/C and niobic acid-on-carbon has been shown to facilitate this deprotection effectively. nih.govacs.org

| Deprotection Method | Reagents | Conditions |

| Catalytic Hydrogenation | Pd/C, H₂ | Room temperature to elevated temperatures. |

| Acid-mediated | Trifluoroacetic acid, Aluminum chloride | Varies depending on the acid used. |

| Transfer Hydrogenation | Pd/C, Ammonium formate | Microwave irradiation. |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is primarily dictated by its two functional groups: the secondary amine and the carboxylic acid. These groups allow for a variety of chemical transformations and derivatizations, which are often employed for analytical purposes.

Derivatization is a common technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS). researchgate.net For GC analysis, the volatility of the compound can be increased by converting the carboxylic acid to a more volatile ester, for example, a 4-t-butylbenzyl ester. researchgate.net The amine group can also be derivatized, for instance, through acylation. gcms.cz

For HPLC-MS analysis, derivatization can be used to enhance ionization efficiency and improve detection sensitivity. nih.gov Reagents can be chosen that introduce a readily ionizable group or a tag with a specific isotopic pattern, facilitating identification and quantification. researchgate.netnih.gov The study of these derivatization reactions provides insight into the chemical reactivity of 4-(benzylamino)butanoic acid and enables the development of robust analytical methods.

Oxidation Reactions and Derived Products

The benzylamino moiety within 4-(benzylamino)butanoic acid is susceptible to oxidation. The specific outcome of the oxidation is highly dependent on the reagents and reaction conditions employed. One potential transformation is the oxidation of the N-benzyl group to an N-benzoyl group, which can be achieved using various oxidizing agents, including chromium (VI) reagents. researchgate.net This reaction converts the secondary amine into an amide, which significantly alters the electronic and steric properties of the molecule.

Another possible oxidative pathway involves the cleavage of the benzyl C-N bond. mdpi.com This can be accomplished through methods such as electrochemical oxidation or by using strong oxidants like cerium ammonium nitrate (B79036) (CAN). researchgate.net This process, often referred to as oxidative debenzylation, would lead to the formation of 4-aminobutanoic acid (GABA) and benzaldehyde.

| Starting Material | Reagent/Condition | Major Product | Product Structure |

| 4-(benzylamino)butanoic acid | CrO₃, H₂SO₄, acetone | 4-(benzoylamino)butanoic acid | C₆H₅CONH(CH₂)₃COOH |

| 4-(benzylamino)butanoic acid | (NH₄)₂Ce(NO₃)₆ (CAN) | 4-aminobutanoic acid | H₂N(CH₂)₃COOH |

Reduction Reactions and Resulting Amine Forms

The most significant reduction reaction involving 4-(benzylamino)butanoic acid is the cleavage of the carbon-nitrogen bond of the benzyl group through catalytic hydrogenolysis. researchgate.net This debenzylation is a common strategy in organic synthesis for the removal of a benzyl protecting group from an amine. The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The products of this reaction are 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter in the central nervous system, and toluene. This transformation is particularly useful as it provides a straightforward route to GABA from a readily accessible precursor.

| Starting Material | Reagent/Condition | Major Product | Product Structure |

| This compound | H₂, Pd/C, Ethanol | 4-aminobutanoic acid (GABA) | H₂N(CH₂)₃COOH |

Nucleophilic Substitution at the Benzylamine Moiety

The nitrogen atom of the benzylamino group in 4-(benzylamino)butanoic acid is nucleophilic and can readily participate in substitution reactions with various electrophiles. These reactions, such as N-acylation and N-alkylation, provide a versatile platform for the synthesis of a wide array of derivatives with modified properties.

N-Acylation: The secondary amine can be acylated using acylating agents like acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base or under catalyst-free conditions can yield N-acetyl-4-(benzylamino)butanoic acid. orientjchem.org This transformation introduces an acetyl group onto the nitrogen atom, converting the secondary amine into a tertiary amide.

| Starting Material | Reagent/Condition | Major Product | Product Structure |

| This compound | Acetic Anhydride, Pyridine | N-acetyl-4-(benzylamino)butanoic acid | C₆H₅CH₂N(COCH₃)(CH₂)₃COOH |

N-Alkylation: The benzylamino group can also undergo N-alkylation with alkyl halides. For example, treatment with methyl iodide in the presence of a non-nucleophilic base would result in the formation of 4-(benzyl(methyl)amino)butanoic acid. rsc.org This reaction introduces a methyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

| Starting Material | Reagent/Condition | Major Product | Product Structure |

| This compound | Methyl Iodide, K₂CO₃, DMF | 4-(benzyl(methyl)amino)butanoic acid | C₆H₅CH₂N(CH₃)(CH₂)₃COOH |

Advanced Spectroscopic and Structural Elucidation of 4 Benzylamino Butanoic Acid Hydrochloride

Comprehensive Spectroscopic Characterization

The structural confirmation of 4-(benzylamino)butanoic acid hydrochloride is established through a multi-faceted spectroscopic approach, each technique providing complementary information to build a complete molecular picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the number and types of carbon atoms present.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the benzyl (B1604629) group and the butanoic acid chain. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet or a multiplet in the range of 4.0-4.3 ppm. The protons on the butanoic acid backbone would exhibit distinct multiplets corresponding to their positions relative to the amino and carboxyl groups. The methylene protons adjacent to the nitrogen (C4) are expected around 3.0-3.3 ppm, the central methylene protons (C3) around 1.9-2.2 ppm, and the methylene protons adjacent to the carbonyl group (C2) at approximately 2.3-2.6 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region, typically between 170-180 ppm. The aromatic carbons of the benzyl group would produce a series of signals in the 125-140 ppm range. The benzylic carbon is expected around 50-55 ppm. The carbons of the butanoic acid chain would appear in the aliphatic region, with the carbon adjacent to the nitrogen (C4) at approximately 45-50 ppm, the central carbon (C3) around 20-25 ppm, and the carbon adjacent to the carbonyl group (C2) in the range of 30-35 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 170-180 |

| Aromatic (C₆H₅) | 7.2-7.5 (m) | 125-140 |

| Benzylic (-CH₂-Ph) | 4.0-4.3 (s or m) | 50-55 |

| -CH₂-NH- | 3.0-3.3 (m) | 45-50 |

| -CH₂-CH₂-COOH | 1.9-2.2 (m) | 20-25 |

| -CH₂-COOH | 2.3-2.6 (m) | 30-35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the carboxylic acid, secondary amine hydrochloride, and aromatic functionalities. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. ucalgary.ca The N-H stretching vibrations of the secondary ammonium (B1175870) salt are expected in the 2400-2800 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carboxylic Acid C=O | 1700-1730 (strong, sharp) | Stretching |

| Secondary Amine N-H | 2400-2800 (broad) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₁₁H₁₆ClNO₂), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This experimentally determined value is then compared to the theoretically calculated mass, with a high degree of accuracy providing strong evidence for the molecular formula.

Advanced NMR Techniques and Isotopic Labeling Applications

To further substantiate the structural assignment of this compound, advanced NMR techniques and the strategic use of isotopic labeling can be employed.

Cross-Validation with Structurally Analogous Compounds

The spectroscopic data of this compound can be cross-validated by comparing it with the known data of structurally similar compounds. For instance, the ¹H and ¹³C NMR spectra of butanoic acid and N-benzylaniline can provide reference points for the chemical shifts of the butanoic acid chain and the N-benzyl group, respectively. docbrown.infodocbrown.info This comparative analysis helps in the confident assignment of signals and reinforces the proposed structure.

Use of Deuterated Solvents for Exchangeable Proton Distinction

The use of deuterated solvents in NMR spectroscopy is a standard practice to avoid large solvent signals in the spectrum. researchgate.net Furthermore, it serves a crucial role in identifying exchangeable protons, such as those in hydroxyl (-OH) and amine (-NH) groups. When this compound is dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O), the acidic proton of the carboxylic acid and the proton on the nitrogen atom will exchange with deuterium. This exchange leads to the disappearance of their corresponding signals in the ¹H NMR spectrum, thus confirming their presence and distinguishing them from non-exchangeable C-H protons. This technique is invaluable for unambiguously assigning the resonances of labile protons.

Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) for Detailed Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space correlations.

Correlation Spectroscopy (COSY) is a powerful homonuclear correlation technique that reveals scalar (J) couplings between protons, typically over two to three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between adjacent protons in the butanoic acid chain and within the benzyl group. For instance, the protons on C2 would show correlations to the protons on C3, and the C3 protons would correlate with the C4 protons. Similarly, within the benzyl group, ortho, meta, and para protons would exhibit cross-peaks, confirming their connectivity. The absence of a cross-peak between the benzylic methylene protons and the protons of the butanoic acid chain would confirm the position of the nitrogen atom. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal spatial proximities between the protons of the benzyl group and the protons of the butanoic acid backbone. For example, the observation of a cross-peak between the benzylic protons and the protons at C4 would suggest a folded conformation where the two ends of the molecule are near each other. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

A hypothetical COSY correlation table for the aliphatic chain is presented below:

| Proton | Correlates with |

| H2 | H3 |

| H3 | H2, H4 |

| H4 | H3, N-H |

X-ray Crystallography for Crystalline Form Analysis

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystalline state of this compound, hydrogen bonding is expected to be a dominant intermolecular force, dictating the crystal packing. As an amino acid hydrochloride, the primary hydrogen bond donors are the protonated amine (R₂NH₂⁺) and the carboxylic acid hydroxyl group (-COOH). The primary acceptors are the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid. nih.gov

Based on studies of similar amino acid hydrochlorides, a complex network of hydrogen bonds is anticipated. nih.govresearchgate.net The ammonium group is capable of forming multiple hydrogen bonds of the type N-H···Cl and N-H···O. The carboxylic acid groups can form hydrogen bonds with each other, often as O-H···O dimers, or with the chloride ion (O-H···Cl). These interactions would link the molecules into chains, sheets, or a three-dimensional network. researchgate.net The specific geometry and connectivity of this network are crucial for the stability of the crystal lattice.

A table summarizing potential hydrogen bond interactions is provided below:

| Donor | Acceptor | Type of Interaction |

| N-H (Ammonium) | Cl⁻ | Strong ionic hydrogen bond |

| N-H (Ammonium) | O=C (Carbonyl) | Hydrogen bond |

| O-H (Carboxylic Acid) | Cl⁻ | Hydrogen bond |

| O-H (Carboxylic Acid) | O=C (Carbonyl) | Dimeric hydrogen bond |

Computational Chemistry in Structural and Reaction Analysis

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data by providing theoretical insights into molecular properties and behavior. youtube.com

DFT calculations can accurately predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These calculated shifts can then be compared with experimental data to validate the proposed structure and aid in the assignment of complex spectra. For this compound, DFT calculations could help to resolve ambiguities in the assignment of the aromatic protons or the methylene groups in the butanoic acid chain. Discrepancies between calculated and experimental shifts can often be attributed to specific conformational or environmental effects in solution that are not fully captured by the gas-phase or implicit solvent models used in the calculations. illinois.edu

As a flexible molecule with several rotatable bonds, this compound can exist in multiple conformations. nih.gov Computational conformational analysis can be used to identify low-energy conformers and to understand the energetic barriers between them. This is particularly relevant for GABA analogues, where the conformation is critical for biological activity. nih.govresearchgate.net By systematically rotating the bonds in the butanoic acid chain and the bond connecting the benzyl group to the nitrogen, a potential energy surface can be generated. This analysis would likely reveal that the molecule favors either an extended or a folded conformation, influenced by intramolecular hydrogen bonding and steric effects.

Computational chemistry can be employed to investigate reaction mechanisms, such as the synthesis of the parent compound from benzylamine (B48309) and a suitable butanoic acid derivative. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step. For the formation of the amide bond in a related system, computational studies can elucidate the role of catalysts and the effect of reaction conditions on the reaction pathway. sci-hub.se

Molecular Interactions and Biological Activity Mechanisms of 4 Benzylamino Butanoic Acid Hydrochloride

Elucidation of Molecular Targets and Biochemical Pathways

While direct studies on 4-(benzylamino)butanoic acid hydrochloride are limited, the broader class of butanoic acid derivatives has been investigated for its role in various metabolic processes and enzyme functions.

Identification of Specific Molecular Targets and Associated Pathways

Specific molecular targets for this compound have not been definitively identified in the reviewed literature. However, related compounds containing the butanoic acid backbone are known to interact with a variety of biological molecules. For instance, certain phenylbutyrate compounds have been identified as endothelin receptor antagonists, which are implicated in conditions like hypertension and atherosclerosis. nih.gov Other indolebutyric acid derivatives have been synthesized and studied as potent inhibitors of steroid 5α-reductase, an enzyme relevant in the treatment of benign prostatic hyperplasia. nih.gov

Contributions to Understanding Metabolic Processes and Enzyme Function

Research into butanoic acid (butyric acid) and its analogues has significantly contributed to the understanding of metabolic processes. Butyric acid and 4-phenylbutyric acid are known inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have implications in the treatment of various diseases, including cancer and neurological disorders. nih.gov The metabolism of carboxylic acid-containing drugs is a broad area of study, with pathways generally involving conjugation or oxidation. researchgate.net The specific metabolic fate of this compound is not detailed in the available literature.

Receptor Binding and Enzyme Modulation Studies

Investigations of Binding Affinity and Activity Modulation

Investigations into related molecules have demonstrated significant binding affinities and activity modulation. For example, a series of 4-phenoxybutanoic acid derivatives were developed, with some compounds exhibiting low-nanomolar binding to the endothelin A (ETA) receptor and high selectivity over the ETB receptor. nih.gov Similarly, the compound FK143, a 4-[3-[3-[bis(4-isobutylphenyl)-methylamino]benzoyl]-1H-indol-1-yl] butyric acid, showed an IC50 value of 1.9 nM against human steroid 5α-reductase. nih.gov

Interaction with Neurotransmitter Receptors and Metabolic Enzymes

While direct interactions of this compound with neurotransmitter receptors have not been documented, butyric acid itself is known to have effects on neurotransmitter systems. drugbank.com The broader class of PLP-dependent enzymes, which are crucial in the metabolism of amino acids and the synthesis of neurotransmitters like GABA, are well-studied targets for various inhibitors. biorxiv.orgresearchgate.net However, specific interactions with this compound have not been reported.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. drugdesign.org For this compound, SAR analysis focuses on dissecting the roles of its three primary components: the benzyl (B1604629) group, the secondary amine, and the butanoic acid backbone. By systematically modifying these regions, researchers can develop derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Rational drug design involves the strategic modification of a lead compound to improve its therapeutic properties. nih.gov For a molecule like this compound, which is an analogue of the neurotransmitter GABA, this process targets enhanced interaction with GABA receptors or associated transport proteins. nih.govnih.gov The design of new analogues is guided by established SAR principles and aims to optimize the molecule's fit and interaction with its biological target. researchgate.net

Key strategies in the rational design of derivatives include:

Modification of the Benzyl Group: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring can alter the molecule's electronic properties and hydrophobicity. nih.gov These changes can influence binding affinity and selectivity for different GABA receptor subtypes. For example, electron-withdrawing groups might enhance certain interactions within a receptor's binding pocket. researchgate.net

Alteration of the Butanoic Acid Chain: The length and flexibility of the carboxylic acid chain are crucial. Modifying the chain length or introducing conformational constraints, such as through cyclization, can affect how the molecule fits into the binding site and its potency. researchgate.net

The following table outlines a conceptual approach to the rational design of derivatives based on these principles.

| Modification Site | Type of Modification | Rationale / Hypothesized Pharmacological Effect |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | To enhance electrostatic interactions with receptor binding sites and potentially improve binding affinity. |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | To modulate lipophilicity, potentially improving blood-brain barrier penetration. |

| Butanoic Acid Chain | Shortening or lengthening the alkyl chain | To optimize the distance between the amine and carboxyl groups for a better fit in the GABA receptor orthosteric site. |

| Butanoic Acid Chain | Introducing rigidity (e.g., double bonds, cyclopropane (B1198618) rings) | To lock the molecule into a more bioactive conformation, reducing entropic loss upon binding and increasing potency. researchgate.net |

| Amino Group | N-methylation or N-acetylation | To alter hydrogen bonding capability and steric profile, potentially increasing selectivity for specific receptor subtypes. nih.gov |

The biological efficacy of this compound and its analogues is directly tied to specific structural features that govern its interaction with target proteins like GABA receptors. nih.govtandfonline.com The key pharmacophoric elements—the aromatic ring, the protonated amine, and the carboxylate group—each play a distinct role in molecular recognition and binding.

The Benzyl Group: This bulky, hydrophobic group often engages in van der Waals or π-π stacking interactions within hydrophobic pockets of the receptor. tandfonline.com The nature and position of substituents on the phenyl ring can fine-tune these interactions, significantly impacting binding affinity. acs.org

The Secondary Amine: At physiological pH, the amine is protonated, forming a positive charge. This cationic center is critical for forming salt bridges or strong hydrogen bonds with negatively charged amino acid residues, such as glutamate (B1630785) or aspartate, in the binding site. tandfonline.comnih.gov

The Butanoic Acid Moiety: The terminal carboxylate group is another crucial feature, acting as a hydrogen bond acceptor. drugdesign.org Its negative charge allows for ionic interactions with positively charged residues like arginine or lysine, anchoring the molecule within the binding pocket and mimicking the binding of the natural ligand, GABA. tandfonline.comnih.gov

| Structural Feature | Importance for Biological Efficacy | Potential Molecular Interactions |

| Aromatic Phenyl Ring | Contributes to binding affinity through non-polar interactions. | Hydrophobic interactions, π-π stacking, cation-π interactions. tandfonline.com |

| Protonated Secondary Amine | Acts as a primary recognition point, mimicking the amine of GABA. | Ionic bonding (salt bridges) with acidic residues (e.g., Glutamate). tandfonline.com |

| Flexible Alkyl Chain | Provides conformational flexibility to adopt an optimal binding pose. | Allows positioning of terminal functional groups for key interactions. |

| Terminal Carboxylate Group | Mimics the carboxylate of GABA, essential for anchoring in the binding site. | Ionic bonding and hydrogen bonding with basic residues (e.g., Arginine). nih.gov |

Applications in Medicinal Chemistry and Biochemical Research

Utilization as a Precursor for Bioactive Molecules

Compounds containing a butanoic acid backbone are of significant interest in medicinal chemistry. The versatility of this scaffold allows for the synthesis of a diverse range of molecules with potential biological activities.

Intermediate in Pharmaceutical Synthesis, Particularly for Central Nervous System Agents

Theoretically, 4-(benzylamino)butanoic acid hydrochloride could serve as a key intermediate in the synthesis of various pharmaceuticals. The butanoic acid portion of the molecule is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Modifications to GABAergic pathways are a cornerstone of treatment for a variety of neurological and psychiatric conditions.

Research into related compounds, such as 4-(methylamino)butanoic acid hydrochloride, highlights their role as precursors in the synthesis of GABA analogs. chemimpex.com These analogs are designed to modulate neurotransmitter levels and are investigated for conditions like anxiety and depression. chemimpex.com While direct evidence for this compound is lacking, its structural similarity suggests a potential, though currently undocumented, role in the synthesis of novel CNS agents.

Precursor for Pharmacologically Active Compounds

The benzylamino group and the butanoic acid core of this compound provide reactive sites for further chemical modifications, making it a potential starting material for a variety of pharmacologically active compounds. The general class of butanoic acid derivatives has been explored for a range of therapeutic applications.

For instance, various derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. ontosight.ai The synthesis of new butanoic acid derivatives is an active area of research, with studies focusing on creating novel compounds and evaluating their biological activities. biointerfaceresearch.comnih.govresearchgate.net The specific derivatives that could be synthesized from this compound would depend on the targeted biological activity and the synthetic routes employed.

Role in Drug Discovery and Development Initiatives

The development of new drugs often relies on the exploration of novel chemical scaffolds that can be modified to interact with specific biological targets.

Candidate for Drug Development in Neurodegenerative Diseases

Drug discovery for neurodegenerative diseases is a major focus of current research. While there is no specific literature implicating this compound in this area, compounds with related structures are of interest. The general approach involves designing molecules that can cross the blood-brain barrier and interact with targets involved in the pathology of diseases like Alzheimer's or Parkinson's.

The development of CNS drugs requires a careful balance of physicochemical properties to ensure brain penetration and efficacy. nih.gov The 4-(benzylamino)butanoic acid scaffold could potentially be modified to create derivatives with neuroprotective properties, although this remains a hypothetical application without direct supporting research.

Foundation for Novel Therapeutic Strategies in Metabolic Disorders

Research into butanoic acid and its derivatives has indicated potential roles in metabolic regulation. Butyrate (B1204436), a short-chain fatty acid, is known to be produced by gut microbiota and has been studied for its effects on metabolism. However, it is important to note that butyrate is a different compound from this compound.

The potential for any butanoic acid derivative to be a foundation for therapies in metabolic disorders would require extensive investigation into its specific effects on metabolic pathways. ontosight.ai Currently, there is no published research that connects this compound to the development of therapeutic strategies for metabolic disorders.

Contributions to Fundamental Biochemical Pathway Understanding

The study of how chemical compounds interact with biological systems is fundamental to biochemistry. While specific studies on the biochemical pathways involving this compound are not available, related compounds are used as tools in neuroscience research.

For example, 4-(methylamino)butanoic acid hydrochloride is utilized in studies related to neurotransmitter modulation to help understand the mechanisms of action of various neuroactive substances. chemimpex.com It is plausible that this compound could be used in a similar capacity to probe enzymatic or metabolic pathways, but such applications have not been documented in the accessible scientific literature.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound "this compound" that aligns with the detailed outline provided in your request. The existing research focuses on related but structurally distinct molecules, such as other butanoic acid derivatives or compounds with similar names.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections focusing solely on "this compound." Information regarding its specific applications in quantitative reactions, cellular processes, metabolism research, immunomodulation, or as an antiseizure agent is not present in the referenced scientific literature.

To fulfill the request would require extrapolating data from different compounds, which would violate the core instruction to focus exclusively on "this compound" and would not meet the standard of scientific accuracy.

Comparative Analysis with Analogues and Derivatives of 4 Benzylamino Butanoic Acid Hydrochloride

Structural Analogues and Their Research Implications

The structure of 4-(benzylamino)butanoic acid hydrochloride is a deliberate combination of simpler chemical entities, and its properties can be better understood by dissecting its constituent parts and related structures.

Comparison with 4-aminobutanoic acid and Benzylamine (B48309)

4-(benzylamino)butanoic acid is synthesized from two key precursors: 4-aminobutanoic acid, more commonly known as gamma-aminobutyric acid (GABA), and benzylamine. A comparison of these three molecules reveals the fundamental changes in physicochemical properties and structural complexity.

4-Aminobutanoic Acid (GABA) is a crucial inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net It is a simple, four-carbon amino acid with a molecular weight of 103.12 g/mol . ontosight.ai Its structure confers flexibility, allowing it to adopt various conformations to bind to its receptors. nih.gov

Benzylamine is a primary amine consisting of a benzyl (B1604629) group attached to an amino group, with a molecular weight of 107.16 g/mol . researchgate.net It is a colorless liquid with an ammonia-like odor and is miscible in water. ontosight.ainih.gov The presence of the aromatic phenyl group makes it a useful building block in organic synthesis, particularly in the pharmaceutical industry for creating derivatives with diverse biological activities. ontosight.ai

When GABA and benzylamine are combined to form 4-(benzylamino)butanoic acid , the resulting molecule possesses features of both precursors. The addition of the bulky, hydrophobic benzyl group to the nitrogen atom of GABA significantly alters the molecule's size, polarity, and steric profile. This N-substitution prevents it from being recognized as the endogenous neurotransmitter GABA, suggesting it would not interact with GABA receptors in the same manner. Instead, it becomes a new chemical entity, classified as an unnatural amino acid derivative, with a distinct set of properties and potential biological interactions. nih.gov

Table 1: Physicochemical Properties of 4-(benzylamino)butanoic acid and its Precursors

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| 4-Aminobutanoic acid (GABA) | C₄H₉NO₂ | 103.12 | Aliphatic amino acid |

| Benzylamine | C₇H₉N | 107.16 | Aromatic primary amine |

Analysis of Homologous Compounds (e.g., 4-(benzylamino)pentanoic acid)

Homologous compounds are those that differ by a repeating unit, such as a methylene (B1212753) group (-CH2-). Analyzing the pentanoic acid homologue of the title compound provides insight into how chain length affects molecular properties and research applications. While specific research on 4-(benzylamino)pentanoic acid is not extensively documented, the pentanoic acid scaffold is widely used in medicinal chemistry to create derivatives with diverse biological activities. ontosight.aibldpharm.com

Increasing the carbon backbone from a butanoic acid to a pentanoic acid derivative increases the molecule's lipophilicity and conformational flexibility. This modification can influence how the molecule interacts with biological targets. Research on other complex pentanoic acid derivatives shows their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiscbt.com For instance, various synthetic pentanoic acid derivatives have been explored for their ability to induce apoptosis in cancer cells or inhibit the growth of microorganisms. bldpharm.comscbt.com This suggests that extending the alkyl chain of 4-(benzylamino)butanoic acid could serve as a strategy to develop analogues with novel therapeutic applications by providing a larger scaffold for further functionalization.

Investigation of Ester Derivatives (e.g., Methyl 4-(benzylamino)butanoate hydrochloride)

Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modify a compound's properties. The methyl ester derivative, Methyl 4-(benzylamino)butanoate hydrochloride, is one such example. mdpi.com This modification neutralizes the negative charge of the carboxylate group, significantly increasing the molecule's lipophilicity.

This change has several research implications:

Prodrug Potential: Ester derivatives can act as prodrugs. The less polar ester may more easily cross biological membranes, such as the blood-brain barrier. Once inside the target tissue or cell, endogenous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form.

Modified Reactivity: The ester group can be used as a protecting group during multi-step chemical syntheses, preventing the carboxylic acid from participating in unwanted side reactions.

Altered Biological Activity: The ester itself may exhibit a different biological activity profile compared to the parent acid.

Research on related ester derivatives, such as Methyl 4-(methylamino)butanoate hydrochloride and other butanoate esters, is common in the development of biochemical research tools and pharmaceutical intermediates. biointerfaceresearch.com

Table 2: Examples of Ester Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Structural Note |

|---|---|---|---|

| Methyl 4-(benzylamino)butanoate hydrochloride | 60169-40-6 | C₁₂H₁₈ClNO₂ | Methyl ester of the title compound. mdpi.com |

| Methyl 4-(methylamino)butanoate hydrochloride | 89584-24-7 | C₆H₁₄ClNO₂ | N-methyl analogue of the ester. biointerfaceresearch.com |

Role of Unnatural Amino Acid Derivatives in Research

4-(benzylamino)butanoic acid is classified as an unnatural amino acid derivative because it is not one of the 20 proteinogenic amino acids. This class of compounds is of immense importance in medicinal chemistry and drug discovery. researchgate.netmdpi.com By incorporating structural motifs not found in nature, scientists can create molecules with improved pharmacological properties.

The key research implications of using unnatural amino acid derivatives include:

Enhanced Stability: They can be designed to be resistant to degradation by metabolic enzymes, increasing their half-life in biological systems. mdpi.com

Improved Target Selectivity: Modifications to the structure can fine-tune the binding affinity and selectivity for specific receptors or enzymes.

Novel Functions: These derivatives can be used as building blocks to create peptides or small molecules with entirely new functions or mechanisms of action.

The synthesis and study of compounds like 4-(benzylamino)butanoic acid and its analogues contribute to the expanding library of molecular tools used to probe biological systems and develop new therapeutic agents.

Functional Comparisons and Differentiations

The true value of creating analogues and derivatives lies in the resulting diversification of biological activity and target specificity. Minor structural changes can lead to profoundly different functional outcomes.

Differential Biological Activities and Target Specificities Among Analogues

While 4-(benzylamino)butanoic acid itself is primarily a synthetic intermediate, its structural motifs are found in compounds with a wide range of biological activities. By modifying the core structure—the benzyl group, the amino linkage, or the butanoic acid chain—researchers have developed compounds targeting different biological pathways.

Antimicrobial Activity: Derivatives incorporating the 4-(benzylamino)butoxy moiety attached to a carbazole (B46965) scaffold have been synthesized and tested for antimicrobial activity. These compounds showed effective growth inhibition against Gram-positive bacteria, such as S. aureus, and some fungi, indicating that this structural class has potential in developing new anti-infective agents. ontosight.ai Other butanoic acid derivatives have also been investigated for their antibacterial properties. nih.govresearchgate.net

Antiviral and Enzyme Inhibition: A study on pyrimido[4,5-c]quinoline (B14755456) derivatives found that compounds with a 5-benzylamino substitution act as inhibitors of the enzyme casein kinase 2 (CSNK2A). This inhibition was associated with antiviral activity, demonstrating that the benzylamino group can be a key pharmacophore for targeting specific enzymes.

Anticonvulsant Properties: Research into [4-(benzyloxy)benzyl]aminoalkanol derivatives, which bear a structural resemblance to the title compound, identified compounds with significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure models in rodents. This highlights the potential for this chemical space to yield agents that modulate neuronal excitability.

This diversity illustrates a fundamental principle in medicinal chemistry: the core structure of 4-(benzylamino)butanoic acid serves as a versatile template. Depending on the specific modifications and additional functional groups, its analogues can be tailored to interact with a wide array of biological targets, from bacterial cell components to specific human enzymes involved in signaling and disease.

Table 3: Biological Activities of Selected Analogues and Derivatives

| Compound Class | Example Compound/Derivative | Biological Activity | Target/Application |

|---|---|---|---|

| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Antimicrobial | Gram-positive bacteria, Fungi. ontosight.ai |

| Pyrimidoquinoline Derivatives | 5-Benzylamino-substituted pyrimido[4,5-c]quinolines | Antiviral, Enzyme Inhibition | CSNK2A enzyme. |

| Benzylaminoalkanol Derivatives | 4-[4-(Benzyloxy)benzyl]amino-1-butanol | Anticonvulsant | Neuronal excitability modulation. |

Impact of Structural Modifications on Pharmacological Profiles

The pharmacological profile of derivatives based on the 4-aminobutanoic acid scaffold is highly sensitive to structural modifications. Alterations to various parts of the molecule, including the amino acid backbone, the N-benzyl group, and the carboxylic acid moiety, can profoundly influence potency, selectivity, and pharmacokinetic properties. Research into the structure-activity relationships (SAR) of these compounds has identified several key trends.

The introduction of specific radicals to the 4-aminobutanoic acid structure significantly impacts its activity. For instance, studies on a series of 4-aminobutanoic acid derivatives have shown that the presence of a hydroxymethyl radical leads to high antiamnestic activity. nuph.edu.ua Similarly, the combination of both benzyl and methyl radicals in the structure can produce a strong antiamnestic effect. nuph.edu.ua Conversely, introducing a methyl radical to a derivative already containing a hydroxymethyl group, or replacing one of two hydroxymethyl radicals, can lead to a decrease in the same activity. nuph.edu.ua

Modifications to the benzyl group itself also play a critical role. In a study of N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives, the anticonvulsant activities were found to be sensitive to substituents at the 4'-N'-benzylamide site. nih.gov Electron-withdrawing groups on the benzyl ring tended to retain or improve activity, whereas electron-donating groups resulted in a loss of activity. nih.gov This suggests that the electronic properties of the aromatic ring are crucial for the molecule's interaction with its biological target.

The spatial arrangement of functional groups is another determining factor. For GABA analogues, it has been observed that a GABA moiety carrying a positive charge is essential for optimal recognition and binding at the GABA-A receptor. nih.gov The relative orientation of substituents can also dictate receptor selectivity and potency, as seen in analogues where a trans configuration is more potent than a cis configuration. drugdesign.org

| Structural Modification | Impact on Pharmacological Profile | Example Compound Class | Reference |

|---|---|---|---|

| Addition of Hydroxymethyl Radical | Increases antiamnestic activity | 4-Aminobutanoic acid derivatives | nuph.edu.ua |

| Combination of Benzyl and Methyl Radicals | Provides high antiamnestic effect | 4-Aminobutanoic acid derivatives | nuph.edu.ua |

| Electron-Withdrawing Groups on Benzyl Ring | Retains or improves anticonvulsant activity | N'-benzyl 2-amino acetamides | nih.gov |

| Electron-Donating Groups on Benzyl Ring | Leads to a loss of anticonvulsant activity | N'-benzyl 2-amino acetamides | nih.gov |

| Increased Lipophilicity | Improves ability to cross the blood-brain barrier | GABA analogues | nih.govmdpi.com |

| Positively Charged GABA Moiety | Optimal for GABA-A receptor recognition | Aminopyridazine derivatives of GABA | nih.gov |

Rational Design Strategies for Novel Derivatives

The development of new derivatives of this compound is guided by rational design strategies that leverage an understanding of SAR to create molecules with improved therapeutic characteristics. These strategies involve systematic modifications, targeting specific enzymes, and careful consideration of stereochemistry.

Systematic Modification of Amino Acid Scaffolds for Enhanced Properties

A primary strategy in drug design is the systematic modification of the core amino acid scaffold to enhance properties such as bioavailability, stability, and target specificity. researchgate.netnih.gov This can involve site-selective modifications at various positions of the molecule, including the alpha-carbon (Cα), the backbone, and the nitrogen atom. rsc.org

One approach involves altering the peptide backbone, for example, by replacing α-amino acid residues with homologous β-amino acid residues. nih.gov While this is a more common strategy for larger polypeptide drugs, the principle of altering the backbone can maintain the natural side chains while potentially improving pharmacokinetic properties and resistance to protease degradation. researchgate.netnih.gov N-substitution is another modification that can decrease the number of available hydrogen bonds, which may destabilize certain secondary structures but can also be used to increase solubility and reduce aggregation. rsc.org

The development of prodrugs using amino acid carriers is another effective strategy. nih.gov Amino acids are attractive as promoieties because they are generally non-toxic and can improve the water solubility of the parent drug. nih.gov This approach can enhance the bioavailability of poorly absorbed therapeutic agents by targeting amino acid transporters. nih.gov

| Modification Strategy | Goal | Mechanism/Principle | Reference |

|---|---|---|---|

| Backbone Modification (e.g., α→β residue replacement) | Improve pharmacokinetic properties and stability | Alters the molecular backbone while maintaining side chains, potentially increasing resistance to enzymatic degradation. | researchgate.netnih.gov |

| Site-Selective N-Substitution | Increase solubility and decrease aggregation | Reduces hydrogen bonding potential, affecting secondary structure and intermolecular interactions. | rsc.org |

| Amino Acid Prodrug Design | Enhance bioavailability and targeted delivery | Utilizes amino acid transporters for improved absorption and can improve water solubility. | nih.gov |

Targeted Synthesis for Specific Enzyme Inhibition Sites

A key objective in rational drug design is the synthesis of molecules that can selectively inhibit specific enzymes involved in disease pathways. For derivatives of 4-aminobutanoic acid, a primary target is GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. researchgate.netmendeley.comnih.gov By designing inhibitors of GABA-AT, it is possible to increase the concentration of GABA in the brain, which is a therapeutic approach for conditions like epilepsy. researchgate.netnih.gov

The design of these inhibitors often involves creating mechanism-based inactivators—compounds that are structurally similar to the enzyme's natural substrate and are converted by the enzyme's own catalytic mechanism into a reactive species that irreversibly inhibits it. nih.gov This strategy can lead to highly specific and potent inhibitors.

Beyond GABA-AT, GABA derivatives have been designed to target other enzymes. For example, some derivatives have been developed as inhibitors of branched-chain aminotransferase 1 (BCAT1), which is a potential therapeutic target in certain cancers. mdpi.com Other research has focused on developing butyric acid derivatives as nonsteroidal inhibitors of steroid 5alpha-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. nih.gov The design process for these targeted inhibitors relies on understanding the structure of the enzyme's active site to synthesize molecules that fit precisely and interact with key residues.

Importance of Stereochemical Considerations in Derivative Design

Stereochemistry is a critical factor in drug design because biological targets, such as enzymes and receptors, are chiral and can interact differently with different stereoisomers of a drug molecule. nih.govrsc.org The spatial arrangement of atoms can determine a molecule's binding affinity, efficacy, and pharmacological profile. researchgate.net Enantiomers of a chiral drug can exhibit significant differences in their biological effects, with one enantiomer being therapeutically active while the other may be inactive, less active, or even cause adverse effects. nih.govrsc.org

The significance of stereochemistry has been demonstrated in GABA analogues. For instance, in one series of GABA analogues, the trans isomer was found to be more potent as a GABAc receptor antagonist than the corresponding cis isomer. drugdesign.org In other cases, the relative stereochemistry of an amino acid at a specific position within a molecule has been shown to be crucial for both potency and selectivity for its target receptors. researchgate.net

Therefore, a crucial aspect of designing novel derivatives of this compound is the control and evaluation of their stereochemistry. This involves synthesizing optically pure stereoisomers or separating racemates to assess the biological properties of each individual isomer. nih.gov This focus on single-enantiomer drugs allows for the development of more selective and effective therapeutic agents with potentially better safety profiles. rsc.org

Emerging Research Directions and Future Perspectives for 4 Benzylamino Butanoic Acid Hydrochloride

Identification of Unexplored Biological Activities and Targets

While the initial focus of research may have been on specific applications, the structural motifs within 4-(benzylamino)butanoic acid hydrochloride suggest a wider range of biological activities. Future investigations are increasingly directed towards a systematic exploration of these untapped therapeutic possibilities.

The potential for this compound to act as a neuroprotective, anti-inflammatory, or antioxidant agent represents a significant area of unexplored research. Although direct studies on this specific compound are nascent, research on structurally related molecules provides a strong rationale for future investigation.

Neuroprotective Mechanisms: The neuroprotective effects of various natural compounds, such as carnosic acid, are well-documented and operate through mechanisms like the activation of the Keap1/Nrf2 pathway, induction of autophagy, and mitigation of oxidative stress. mdpi.comnih.gov Phenolic acids, another class of compounds, have been shown to ameliorate neuroinflammation and glutamate-induced toxicity. mdpi.com Future studies could investigate whether this compound can modulate similar pathways to protect against neuronal injury and degeneration.

Anti-inflammatory Pathways: Research has demonstrated that certain butanoic acid derivatives possess anti-inflammatory properties. nih.gov For instance, 4-phenyl-3-butenoic acid has been shown to inhibit inflammation in animal models, an effect not attributed to cyclooxygenase (COX) inhibition. nih.gov This suggests that butanoic acid scaffolds can interact with novel anti-inflammatory targets. Exploring whether this compound can modulate inflammatory mediators or cellular signaling pathways is a promising direction.

Antioxidant Activity: The antioxidant capacity of chemical compounds is often linked to their ability to scavenge free radicals or chelate metal ions. mdpi.com The mechanisms can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). researchgate.net Derivatives of 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid have been identified as effective free radical scavengers. nih.gov Systematic screening of this compound using established antioxidant assays (e.g., DPPH, FRAP) could reveal its capacity to mitigate oxidative stress, a key factor in numerous chronic diseases. researchgate.netmdpi.com

Beyond its potential neuroprotective and anti-inflammatory roles, the unique chemical structure of this compound may allow it to interact with a variety of biological targets, opening doors to new therapeutic fields. A hypothesis-driven approach, guided by research on analogous compounds, can efficiently identify promising new applications.

One area of interest is oncology, where compounds featuring a benzylamino group have shown significant promise. For example, novel 4-benzylamino-α-carbolines have been identified as potent multi-kinase inhibitors, targeting key enzymes in cancer progression like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Similarly, other research has focused on benzylamino derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase, which is implicated in conditions such as gout. nih.gov These findings suggest that the benzylamino moiety could serve as a valuable pharmacophore for enzyme inhibition. Investigating the interaction of this compound with a broad panel of kinases and other enzymes could uncover unexpected therapeutic targets.

Table 1: Potential Biological Targets for Future Research

| Target Class | Specific Examples | Potential Therapeutic Application | Rationale from Related Compounds |

|---|---|---|---|

| Receptor Tyrosine Kinases | EGFR, VEGFR2 | Oncology | 4-benzylamino-α-carbolines act as multi-kinase inhibitors. nih.gov |

| Enzymes | Xanthine Oxidase | Gout, Hyperuricemia | 2-(substituted benzylamino)thiazole derivatives show inhibitory activity. nih.gov |